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Uridine, 2'-deoxy-5-methoxy-

Cat. No.: B12335359
M. Wt: 260.24 g/mol
InChI Key: MOPNUOCUDDPQTA-KTGGKTQHSA-N
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Description

Historical Trajectories in Nucleoside Analogue Synthesis and Study

The field of nucleoside analogue research has a rich history dating back to the mid-20th century. numberanalytics.com One of the earliest significant developments was the synthesis of 5-fluorouracil (B62378) in the 1950s, a compound that heralded the era of using modified nucleobases to interfere with nucleic acid metabolism for therapeutic purposes. numberanalytics.com Early research primarily focused on creating analogues that could act as antimetabolites in cancer and antiviral therapy. nih.gov

Over the decades, synthetic strategies have become increasingly sophisticated, allowing for a wide array of chemical modifications. rsc.org These include:

Sugar Modifications: Changes to the sugar ring, such as the introduction of arabinose instead of ribose (as in Ara-C), deoxygenation at the 2' or 3' positions, or the addition of substituents like fluorine or methyl groups, have been extensively explored. nih.govbohrium.com These modifications can alter the nucleoside's conformation and its ability to be processed by cellular or viral enzymes. acs.orgnih.gov

Base Modifications: The nitrogenous base can be altered at various positions. Modifications at the C-5 position of pyrimidines have been particularly fruitful, leading to a large class of analogues with diverse biological activities. nih.govnih.gov

Backbone Modifications: While not a feature of the nucleoside itself, the development of nuclease-resistant linkages, such as phosphorothioates, has been crucial for the therapeutic application of oligonucleotides containing modified nucleosides. researchgate.net

This progression from simple to complex structural alterations reflects an evolving understanding of the structure-activity relationships that govern the biological effects of these molecules. nih.govnih.gov

Contextualization of Uridine (B1682114), 2'-deoxy-5-methoxy- within Deoxyuridine Analogues Research

Uridine, 2'-deoxy-5-methoxy-, also known as 5-methoxymethyl-2'-deoxyuridine (B1208862) (MMUdR), is a member of the extensive family of 5-substituted 2'-deoxyuridine (B118206) analogues. nih.govnih.gov Research into this class of compounds has been driven by the observation that modifications at the C-5 position of the uracil (B121893) ring can impart significant biological activity, particularly antiviral and antitumor properties. nih.goveco-vector.com

The synthesis of MMUdR has been achieved through various chemical routes. One method involves the treatment of a protected form of 5-chloromethyl-2'-deoxyuridine with methanol (B129727). nih.gov Another approach utilizes 5-benzyloxymethyl-2'-deoxyuridine as a key intermediate, which is then converted to the 5-methoxymethyl derivative. nih.gov

MMUdR emerged as a compound of interest due to its potent antiviral activity, specifically against herpes simplex virus (HSV). nih.govtandfonline.com Pharmacological studies have investigated its metabolic fate and distribution. Following administration in animal models, MMUdR was found to have a biological half-life of approximately 89 minutes and did not undergo significant biotransformation in plasma. nih.gov The primary compound was detected in urine, along with a small amount of its monophosphate form. nih.gov Further studies on derivatives, such as 3'- and 5'-azido and amino analogues of MMUdR, were conducted to explore how modifications to the deoxyribose sugar moiety would affect its antiherpes activity and conformation. tandfonline.com The research contextualizes MMUdR within a broader effort to develop selective antiviral agents by modifying the 5-position of deoxyuridine. nih.goveco-vector.com

PropertyDetailSource
Chemical NameUridine, 2'-deoxy-5-methoxy-N/A
Synonym5-methoxymethyl-2'-deoxyuridine (MMUdR) nih.gov
CAS Number60754-32-7N/A
Molecular FormulaC11H16N2O6N/A
Studied Biological ActivityAntiviral (Herpes Simplex Virus) nih.govtandfonline.com
Peak Plasma Level (Mice, i.p.)35.6 µg/mL attained in 10 min nih.gov
Biological Half-life (Rats, i.v.)89 minutes nih.gov

Theoretical Frameworks for Investigating Novel Nucleoside Structures

The investigation of novel nucleoside analogues like MMUdR is increasingly supported by theoretical and computational frameworks. chemrxiv.orgchemrxiv.org These methods provide critical insights into the structural and electronic properties of molecules, helping to rationalize observed biological activities and guide the design of new compounds. tandfonline.comchemrxiv.org

Key computational approaches include:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are used to calculate molecular properties such as geometry, electronic structure, and atomic charges. chemrxiv.orgchemrxiv.orgtandfonline.com These calculations help in understanding the intrinsic properties of a modified nucleoside and how a specific modification, like the 5-methoxy group, influences the electronic distribution within the molecule. chemrxiv.org

Molecular Dynamics (MD) Simulations: MD simulations are employed to study the conformational dynamics of nucleosides and their interactions within larger biological systems, such as when incorporated into a DNA helix or bound to an enzyme. chemrxiv.orgnih.gov These simulations can predict preferred sugar puckers and glycosidic bond orientations, which are crucial determinants of biological activity. acs.orgtandfonline.com For example, the conformation of the sugar ring (e.g., C2'-endo vs. C3'-endo) and the orientation of the exocyclic side chain are known to be important for the antiherpes activity of 2'-deoxyribonucleosides. tandfonline.comcdnsciencepub.com

Hybrid QM/MM Methods: These approaches combine the accuracy of quantum mechanics for the reactive part of a system with the efficiency of molecular mechanics for the larger environment, allowing for the study of enzymatic reactions or complex binding events. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2O6 B12335359 Uridine, 2'-deoxy-5-methoxy-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16N2O6

Molecular Weight

260.24 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H16N2O6/c1-17-6-3-12(10(16)11-9(6)15)8-2-5(14)7(4-13)18-8/h5-8,13-14H,2-4H2,1H3,(H,11,15,16)/t5-,6?,7+,8+/m0/s1

InChI Key

MOPNUOCUDDPQTA-KTGGKTQHSA-N

Isomeric SMILES

COC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O

Canonical SMILES

COC1CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Approaches for Uridine, 2 Deoxy 5 Methoxy

Regioselective Functionalization Strategies at the 5-Position of the Pyrimidine (B1678525) Base

The introduction of a methoxy (B1213986) group at the C5 position of the pyrimidine ring of 2'-deoxyuridine (B118206) is a critical modification that requires precise regioselectivity. Several strategies have been developed to achieve this functionalization, primarily involving the modification of a pre-existing uracil (B121893) or deoxyuridine scaffold.

One common approach begins with the functionalization of the C5 position with a suitable leaving group, such as a halogen. The 5-position of the pyrimidine ring is susceptible to electrophilic substitution. Iodination, for instance, can be achieved using reagents like iodine in the presence of sodium nitrite (B80452) (I₂/NaNO₂), which offers an eco-friendly and high-yielding method for the regioselective 5-iodination of pyrimidine bases and nucleosides. heteroletters.org Once the 5-halo-2'-deoxyuridine is formed, a nucleophilic substitution reaction with sodium methoxide (B1231860) can be employed to introduce the methoxy group.

An alternative pathway involves creating a more reactive intermediate at the C5 position. For example, a 5-chloromethyl group can be introduced, and this intermediate can then be treated with methanol (B129727) to yield the 5-methoxymethyl derivative. nih.gov Another method involves the direct hydroxymethylation of deoxyuridine, followed by etherification. cdnsciencepub.comcdnsciencepub.com More advanced techniques utilize organometallic intermediates. Regioselective magnesiation of pyrimidine derivatives using specialized reagents like TMPMgCl·LiCl allows for the functionalization of specific positions on the ring. sorbonne-universite.fr Similarly, palladium-catalyzed cross-coupling reactions, such as the direct arylation of 5-halouracils, demonstrate the capacity for sophisticated C-H functionalization, although direct methoxylation via this route is less common than the introduction of larger groups. nih.govacs.org

The choice of strategy often depends on the starting material, desired scale, and the need to protect other functional groups on the sugar moiety during the reaction sequence.

Table 1: Comparison of C5-Functionalization Strategies

Strategy Key Reagents/Intermediates Typical Reaction Type Advantages
Halogenation-Substitution I₂/NaNO₂, NaOMe Electrophilic Halogenation, Nucleophilic Substitution Well-established, good yields heteroletters.org
From 5-Formyluridine NaBH₄, then etherification Reduction, Etherification Utilizes a common precursor rsc.org
From 5-Chloromethyluridine Methanol Nucleophilic Substitution Direct conversion to the methoxymethyl target nih.gov
Organometallic Intermediates TMPMgCl·LiCl, electrophile Deprotonation, Metal-halogen exchange High regioselectivity for complex substrates sorbonne-universite.fr

Stereoselective Glycosidation Reactions for Deoxyribonucleoside Synthesis

The formation of the N-glycosidic bond between the modified pyrimidine base (5-methoxyuracil) and the 2-deoxyribose sugar moiety is a pivotal step in the synthesis of Uridine (B1682114), 2'-deoxy-5-methoxy-. A significant challenge in this process is controlling the stereochemistry at the anomeric carbon (C1') to selectively obtain the biologically relevant β-anomer. numberanalytics.comnih.gov

The most widely employed method for this purpose is the Vorbrüggen glycosylation. nih.govscispace.com This reaction typically involves the coupling of a silylated nucleobase with a protected sugar derivative. In this case, 5-methoxyuracil (B140863) is first silylated, commonly with hexamethyldisilazane (B44280) (HMDS) or trimethylchlorosilane (TMSCl), to increase its solubility in aprotic solvents and enhance the nucleophilicity of the N1 nitrogen. This silylated base is then reacted with a protected 2-deoxyribose derivative, such as 2-deoxy-3,5-di-O-p-toluoyl-D-erythro-pentosyl chloride (Hoffer's chlorosugar) or a 1-O-acetyl equivalent. tandfonline.comtandfonline.com

The reaction is catalyzed by a Lewis acid, with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) being a common choice. nih.govclockss.org The Lewis acid activates the sugar donor, facilitating the formation of an oxocarbenium ion intermediate. The silylated base then attacks this intermediate. While synthesis of 2'-deoxynucleosides lacks the C2-acyl neighboring group participation that ensures β-selectivity in ribonucleoside synthesis, high β-selectivity can still be achieved by carefully controlling reaction conditions such as solvent and temperature. clockss.org Solvents like acetonitrile (B52724) or 1,2-dichloroethane (B1671644) are often used. nih.gov In some cases, anomeric mixtures of α and β nucleosides are formed, requiring subsequent separation. cdnsciencepub.com

Convergent and Linear Synthesis Pathways for Uridine, 2'-deoxy-5-methoxy-

The synthesis of Uridine, 2'-deoxy-5-methoxy- can be approached through two primary strategic pathways: linear and convergent synthesis. nih.govscholarsresearchlibrary.com

Linear Synthesis: A linear synthesis begins with a pre-formed, commercially available nucleoside, such as 2'-deoxyuridine. The modifications are then performed sequentially on this starting material. For the target compound, a typical linear sequence would involve:

Protection of the 3'- and 5'-hydroxyl groups of 2'-deoxyuridine. Common protecting groups include silyl (B83357) ethers (e.g., TBDMS) or acid-labile trityl groups. umich.edu

Regioselective functionalization at the C5 position of the protected deoxyuridine, for example, via halogenation.

Substitution of the C5-halogen with a methoxy group using sodium methoxide.

Removal of the hydroxyl protecting groups to yield the final product.

Convergent Synthesis: A convergent synthesis involves the separate preparation of the key building blocks—the modified nucleobase and the sugar moiety—which are then combined (converge) in a late-stage coupling step. nih.govrsc.org For Uridine, 2'-deoxy-5-methoxy-, the pathway is:

Base Synthesis: 5-methoxyuracil is synthesized, for example, by the acid-catalyzed etherification of 5-hydroxymethyluracil. cdnsciencepub.com

Sugar Synthesis: A suitably protected and activated 2-deoxyribose derivative is prepared (e.g., 2-deoxy-3,5-di-O-p-toluoyl-D-erythro-pentosyl chloride).

Coupling: The two fragments are joined using a stereoselective glycosidation reaction, such as the Vorbrüggen method described in section 2.2. tandfonline.com

Deprotection: The protecting groups on the sugar moiety (e.g., p-toluoyl groups) are removed, typically by saponification with sodium methoxide in methanol, to afford the final nucleoside. tandfonline.com

Biocatalytic and Enzymatic Syntheses of Modified Nucleosides

Chemoenzymatic and fully biocatalytic approaches offer powerful, green alternatives to traditional chemical synthesis for producing modified nucleosides like Uridine, 2'-deoxy-5-methoxy-. vu.ltnih.gov These methods leverage the high selectivity and efficiency of enzymes, often obviating the need for complex protection-deprotection schemes. nih.gov

A primary enzymatic strategy is transglycosylation , catalyzed by nucleoside phosphorylases (NPs). researchgate.net These enzymes catalyze the reversible phosphorolysis of a nucleoside to its base and a sugar-1-phosphate. nih.govresearchgate.net In a synthetic context, this reaction can be run in the reverse direction. To synthesize Uridine, 2'-deoxy-5-methoxy-, a two-enzyme, one-pot system can be employed:

A donor nucleoside, such as the inexpensive thymidine (B127349) or 2'-deoxyuridine, is cleaved by a pyrimidine nucleoside phosphorylase (PyNP) to generate α-2-deoxyribose-1-phosphate.

A second nucleoside phosphorylase then catalyzes the reaction between this activated sugar and the acceptor base, 5-methoxyuracil, to form the desired product.

This process is highly stereoselective, almost exclusively yielding the β-anomer. nih.gov Both mesophilic and thermophilic enzymes can be used, with thermophilic variants offering greater stability. nih.gov

Another biocatalytic route involves the use of engineered enzymes in synthetic cascades. For instance, an engineered aldolase (B8822740) can be used to synthesize a modified sugar phosphate, which is then coupled to a nucleobase by a nucleoside phosphorylase in a one-pot reaction. natahub.org While much of the recent focus in enzymatic synthesis has been on producing nucleoside triphosphates for oligonucleotide synthesis, the underlying enzymatic steps for creating the nucleoside core are well-established and offer a scalable and sustainable manufacturing pathway. frontiersin.orgmdpi.com

Table 2: Comparison of Synthetic Approaches

Feature Chemical Synthesis (Convergent) Biocatalytic Synthesis (Transglycosylation)
Stereoselectivity Dependent on conditions; may produce anomeric mixtures. cdnsciencepub.com Highly stereoselective for the β-anomer. nih.gov
Protecting Groups Required for sugar hydroxyls. tandfonline.com Generally not required. nih.gov
Reaction Conditions Often requires anhydrous conditions, Lewis acids, and organic solvents. nih.gov Aqueous buffer, physiological pH, mild temperatures.
Byproducts Reagent-derived salts, protecting group waste. Minimal byproducts, often from the donor nucleoside.
Substrate Scope Broad; adaptable to many base and sugar analogues. Dependent on enzyme specificity; may require enzyme engineering. natahub.org

Purification and Isolation Methodologies in Academic Synthesis

Following the synthesis of Uridine, 2'-deoxy-5-methoxy-, a multi-step purification and isolation procedure is necessary to obtain the compound in high purity, free from reagents, byproducts, and any unreacted starting materials. The specific workflow depends on the synthetic route employed and the nature of the impurities.

A typical academic-scale purification process begins after the reaction is quenched. An aqueous workup is often performed, involving extraction with an organic solvent (like ethyl acetate (B1210297) or dichloromethane) to separate the crude product from water-soluble reagents and salts. The organic layers are combined, dried, and the solvent is removed under reduced pressure.

The primary tool for purifying the crude residue is column chromatography . cdnsciencepub.com For modified nucleosides, silica (B1680970) gel is the most common stationary phase. A gradient of solvents, typically starting with a less polar solvent (e.g., hexane (B92381) or dichloromethane) and gradually increasing the polarity by adding methanol or ethyl acetate, is used to elute the compounds from the column. The fractions are monitored by thin-layer chromatography (TLC) to identify those containing the desired product.

For final polishing and to separate closely related impurities, such as α- and β-anomers if they were co-formed, High-Performance Liquid Chromatography (HPLC) is the method of choice. oup.com Preparative reversed-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile or water/methanol gradient is highly effective for obtaining nucleosides with purity exceeding 98%. rsc.org

If the final product is a stable, crystalline solid, recrystallization from a suitable solvent system can be an effective final purification step, which can also be used for larger quantities. Other chromatographic techniques, such as those using DEAE-cellulose or Dowex-1 resins, are also employed, particularly for charged nucleotide derivatives but can be adapted for nucleosides. cdnsciencepub.com

Challenges and Advances in Scalable Laboratory Synthesis

Transitioning the synthesis of a modified nucleoside like Uridine, 2'-deoxy-5-methoxy- from a small, academic scale to a larger, preparative laboratory scale presents several challenges. nih.govresearchgate.net

Key Challenges:

Stereochemical Control: Maintaining high β-selectivity in glycosylation reactions can become more difficult on a larger scale, where heat and mass transfer are less efficient. This can lead to lower yields of the desired anomer and create significant purification challenges. nih.gov

Purification: Chromatographic purification on a large scale is resource-intensive, requiring large volumes of solvents and specialized equipment. The separation of anomeric mixtures can be particularly problematic. acs.org

Reaction Efficiency: Multi-step linear syntheses suffer from cumulative yield loss, making them inefficient for producing large quantities. Each step adds to the complexity and potential for failure. nih.gov

Sustainability: Traditional chemical syntheses often use hazardous reagents and chlorinated solvents, posing environmental and safety concerns that are magnified at scale. natahub.org

Recent Advances: To overcome these hurdles, significant advances have been made in synthetic methodology:

Biocatalysis and Enzyme Engineering: The use of engineered enzymes in biocatalytic cascades represents a major advance. natahub.org Teams have successfully engineered enzymes like deoxyribose-5-phosphate aldolase (DERA) to accept a wider range of substrates and integrated them into one-pot, multi-step syntheses that proceed without protecting groups or intermediate purification. natahub.org These biocatalytic methods are highly stereoselective, use water as a solvent, and are more amenable to industrial scale-up.

Flow Chemistry: The use of continuous flow reactors can improve control over reaction parameters like temperature and mixing, leading to better selectivity and yields. This technology is being increasingly applied to nucleoside synthesis. numberanalytics.com

Convergent Synthesis Development: Refining convergent synthetic routes to use fewer steps and more robust reactions has made this approach more scalable and efficient than linear pathways. rsc.org These advances collectively aim to make the synthesis of modified nucleosides more efficient, cost-effective, and sustainable. researchgate.net

Biochemical Interactions and Molecular Recognition of Uridine, 2 Deoxy 5 Methoxy

Substrate Specificity and Kinetic Analysis with Nucleoside Kinases

The initial and often rate-limiting step in the activation of a nucleoside analog is its phosphorylation to the corresponding monophosphate. This conversion is catalyzed by nucleoside kinases, which exhibit varying degrees of substrate specificity.

Viral thymidine (B127349) kinases, such as that from Herpes Simplex Virus Type 1 (HSV-1 TK), are known for their broad substrate specificity, which is a cornerstone of antiviral prodrug therapy proteopedia.orgnih.govwikipedia.org. HSV-1 TK can phosphorylate a wide range of pyrimidine (B1678525) and purine nucleoside analogs proteopedia.orgnih.gov. The affinity of 5-substituted 2'-deoxyuridines for HSV-1 TK is influenced by the properties of the 5-substituent nih.gov. Studies have shown that the binding energetics are largely determined by interactions with the sugar and base moieties, while smaller differences in affinity are explained by the hydrophobicity and geometric complementarity of the 5-substituent with the active site pocket nih.gov. The active site of HSV-1 TK has a cavity at the position corresponding to the 5-substituent of the uracil (B121893) ring, which can accommodate various groups researchgate.net. This suggests that Uridine (B1682114), 2'-deoxy-5-methoxy- could be a potential substrate for HSV-1 TK.

Kinetic analysis of nucleoside analogs with kinases is crucial for understanding their activation efficiency. The table below shows kinetic parameters for the phosphorylation of two thymidine analogs by human mitochondrial thymidine kinase 2 (TK2), illustrating how modifications affect substrate efficiency.

SubstrateApparent Km (μM)Vmax (nmol/min/mg)Relative Efficiency (Vmax/Km) vs dThd
Deoxythymidine (dThd)--100%
Zidovudine (AZT)4.528.92%
Stavudine (d4T)6.523.53%

Data derived from studies on human recombinant TK2 and presented to illustrate kinetic analysis of nucleoside analogs. The efficiency is relative to the natural substrate deoxythymidine (dThd) nih.gov.

Interactions with DNA Polymerases and Reverse Transcriptases

Following conversion to its triphosphate form (5-methoxy-2'-deoxyuridine 5'-triphosphate or 5-MeO-dUTP), the analog can compete with natural deoxyribonucleoside triphosphates (dNTPs) for incorporation into DNA by DNA polymerases or reverse transcriptases.

The ability of a DNA polymerase to incorporate a modified nucleotide is highly dependent on the enzyme's active site architecture. Studies with various 5-substituted dUTPs have shown that many polymerases can accept them as substrates, although often with lower efficiency than the natural substrate, dTTP. For example, a systematic study of 5-substituted pyrimidine dNTPs found that as the bulkiness of the substituent increases (from methyl to vinyl to phenyl), the analogs generally become worse substrates for Bst DNA polymerase in competitive primer extension assays acs.org. Specifically, 5-substituted uracil dNTPs were generally poorer substrates than TTP acs.org.

Kinetic studies with E. coli DNA polymerase I Klenow fragment and various (E)-5-(1-alkenyl)-dUTPs demonstrated that the steric hindrance of the C-5 substituent plays a key role in substrate specificity nih.gov. While 5-vinyl-dUTP was as good a substrate as dTTP, analogs with longer alkenyl chains were very poor substrates and acted as inhibitors of DNA replication nih.gov.

The following table presents kinetic data for the incorporation of various 5-substituted dUTPs by the Klenow fragment of E. coli DNA Polymerase I, illustrating the impact of the 5-position substituent on substrate efficiency.

SubstrateKM (μM)Vmax (relative to dTTP)
dTTP4.5100%
5-Vinyl-dUTP5.0100%
(E)-5-(1-Propenyl)-dUTP10.050%
(E)-5-(1-Heptenyl)-dUTP2.02%
(E)-5-(1-Octenyl)-dUTP1.81%

Data from a study on E. coli DNA polymerase I Klenow fragment with poly(dA-dT) as a template-primer. Vmax values are relative to the incorporation of the natural substrate, dTTP nih.gov.

The fidelity of DNA replication is the result of accurate nucleotide selection by the polymerase and, in many cases, a 3'→5' exonuclease proofreading activity that removes misincorporated bases neb-online.de. The incorporation of a modified nucleotide like 5-MeO-dUTP can potentially compromise fidelity. The polymerase's ability to discriminate between right and wrong nucleotides is the primary determinant of fidelity, with error rates typically in the range of 10⁻³ to 10⁻⁶ per nucleotide inserted for replicative polymerases nih.gov.

The fidelity of DNA polymerases varies significantly. The table below compares the fidelity of several common DNA polymerases relative to Taq polymerase.

DNA PolymeraseProofreading (3'→5' exo)Fidelity (relative to Taq)
TaqNo1x
Platinum® Taq HiFiYes6x
KODYes~12x
PfuUltra™ IIYes~20x
Phusion®Yes~39x
Q5®Yes~280x

Fidelity values are approximate and based on various assays. They serve to illustrate the range of accuracy among different enzymes neb.com. The incorporation of a modified nucleotide could potentially alter these fidelity measurements.

Enzymatic Deamination by Nucleoside Deaminases

Enzymatic deamination is a known metabolic pathway for certain nucleosides, most notably the conversion of deoxycytidine to deoxyuridine by cytidine deaminase. This process involves the removal of an exocyclic amino group from the pyrimidine ring. Uridine, 2'-deoxy-5-methoxy- is a derivative of deoxyuridine and lacks such an amino group at the C4 position. Therefore, it is not a substrate for canonical cytidine or deoxycytidine deaminases. There is no evidence in the scientific literature to suggest that 5-methoxy-2'-deoxyuridine undergoes enzymatic deamination. Its metabolic fate is thus more likely to be determined by the kinase and polymerase interactions discussed above, or by catabolic degradation through other pathways.

Kinetic Characterization of Deamination Rates

To provide a comparative context, the spontaneous hydrolytic deamination rates of cytosine and 5-methylcytosine in double-stranded DNA have been determined. At 37°C, the rate constant for 5-methylcytosine deamination is 5.8 x 10⁻¹³ s⁻¹, while for cytosine it is 2.6 x 10⁻¹³ s⁻¹ nih.govnih.govresearchgate.net. This indicates that the methyl group at the 5-position slightly increases the rate of deamination compared to an unsubstituted cytosine.

CompoundRate Constant (s⁻¹) at 37°CContext
Cytosine2.6 x 10⁻¹³in double-stranded DNA
5-Methylcytosine5.8 x 10⁻¹³in double-stranded DNA

Structural Basis of Enzyme-Uridine, 2'-deoxy-5-methoxy- Binding

The interaction of 5-methoxy-2'-deoxyuridine with enzymes is governed by the specific three-dimensional structure of the enzyme's active site. While a crystal structure of an enzyme in complex with 5-methoxy-2'-deoxyuridine is not available, insights can be gained from structures of enzymes bound to the closely related substrate, 2'-deoxyuridine (B118206) 5'-monophosphate (dUMP).

One such enzyme is thymidylate synthase (TS), which catalyzes the conversion of dUMP to deoxythymidine monophosphate (dTMP) nih.govman.poznan.plresearchgate.net. Crystal structures of human and mouse thymidylate synthase in complex with dUMP reveal a highly specific binding pocket nih.govman.poznan.plnih.gov. The uracil base of dUMP is recognized through a network of hydrogen bonds. The 2'-deoxyribose and the 5'-phosphate moieties also form critical interactions with the enzyme. The active site of TS must accommodate the substituent at the 5-position of the uracil ring for catalysis to occur. The relatively small and flexible methoxy (B1213986) group at the 5-position of 5-methoxy-2'-deoxyuridine would likely fit into the active site of thymidylate synthase.

DNA glycosylases are another class of enzymes that interact with modified nucleosides within the context of DNA. These enzymes are responsible for identifying and excising damaged or modified bases from DNA as the first step in the base excision repair pathway nih.govnih.govresearchgate.net. The recognition of a modified base like 5-methoxy-2'-deoxyuridine would depend on the specific DNA glycosylase and its ability to accommodate the 5-methoxy group in its active site. The enzyme would need to flip the modified base out of the DNA helix and into its catalytic pocket nih.gov.

Modulation of Nucleic Acid Structures

The incorporation of 5-methoxy-2'-deoxyuridine into DNA can influence the stability and conformation of the nucleic acid duplex.

Effects on DNA Duplex Stability and Conformation

The stability of a DNA duplex is influenced by the base composition and the stacking interactions between adjacent base pairs. Modifications to the nucleobases can alter these interactions. The effect of a substituent at the 5-position of deoxyuridine on DNA duplex stability is dependent on its size, polarity, and ability to interact with neighboring bases.

While specific thermodynamic data for DNA containing 5-methoxy-2'-deoxyuridine is limited, studies on other 5-substituted deoxyuridines provide valuable insights. Generally, small, non-polar substituents at the 5-position can enhance duplex stability, likely through increased hydrophobic and stacking interactions.

5-Substituent on DeoxyuridineEffect on DNA Duplex Melting Temperature (Tm)
-H (Deoxyuridine)Slightly destabilizing compared to Thymidine
-CH₃ (Thymidine)Baseline stability
-Br (5-Bromo-2'-deoxyuridine)Stabilizing

The methoxy group is relatively small and can participate in dipole-dipole interactions. Its effect on DNA duplex stability is likely to be modest, and could be either slightly stabilizing or destabilizing depending on the sequence context and the specific conformation adopted by the methoxy group within the DNA duplex.

Potential for Non-Canonical Base Pairing in vitro

Standard Watson-Crick base pairing involves the formation of hydrogen bonds between adenine and thymine (or uracil), and between guanine and cytosine. Non-canonical base pairs, also known as wobble base pairs, can occur and are often facilitated by modified nucleosides.

The presence of the 5-methoxy group on 2'-deoxyuridine could potentially alter its hydrogen bonding pattern, allowing for non-canonical base pairing. For example, modified uridines at the wobble position of tRNA have been shown to pair with bases other than adenine. Specifically, 5-carboxymethoxyuridine has been observed to facilitate non-Watson-Crick base pairing with guanosine and other pyrimidines. This is attributed to the ability of the 5-substituent to influence the tautomeric equilibrium of the uracil base and to form alternative hydrogen bonding interactions. It is plausible that 5-methoxy-2'-deoxyuridine could similarly engage in wobble pairing with guanine in vitro.

Binding to Nucleoside Transporters in Model Systems

The cellular uptake of nucleosides and their analogs is mediated by specific membrane transport proteins known as nucleoside transporters. These are broadly divided into two families: the concentrative nucleoside transporters (CNTs) and the equilibrative nucleoside transporters (ENTs) nih.gov.

Characterization of Transport Kinetics

The transport of 5-methoxy-2'-deoxyuridine into cells is a prerequisite for its potential biological activity. The kinetics of this transport can be described by the Michaelis-Menten parameters, Km (the substrate concentration at half-maximal transport velocity) and Vmax (the maximum transport velocity).

While specific kinetic parameters for the transport of 5-methoxy-2'-deoxyuridine are not well-documented, studies on related 5-substituted deoxyuridines provide an indication of its potential interaction with nucleoside transporters. For instance, human concentrative nucleoside transporter 1 (hCNT1) exhibits high affinity for several uridine analogs, with Ki values in the micromolar range nih.gov. Similarly, a bacterial concentrative nucleoside transporter has been shown to bind various 5-substituted uridines with differing affinities nih.govelifesciences.org.

CompoundTransporterInhibition Constant (Ki) or Dissociation Constant (Kd) (µM)
2'-DeoxyuridinehCNT1~22-33
5-Fluoro-2'-deoxyuridinehCNT1~22-33
5-FluorouridinevcCNT16 ± 1
5-ChlorouridinevcCNT14 ± 1
5-IodouridinevcCNT58 ± 5
5-MethyluridinevcCNT61 ± 7

The data in the table suggests that the nature of the 5-substituent influences the binding affinity to nucleoside transporters. The affinity of 5-methoxy-2'-deoxyuridine for these transporters would depend on how the methoxy group interacts with the amino acid residues in the transporter's binding site. Given that both hENT1 and hENT2 can transport a broad range of nucleoside analogs, it is likely that 5-methoxy-2'-deoxyuridine is also a substrate for these transporters nih.govnih.gov. The typical Km values for nucleoside transport by ENTs are in the high micromolar range (~100 – 800 µM) nih.gov.

Identification of Specific Transporter Proteins

The cellular uptake and efflux of Uridine, 2'-deoxy-5-methoxy-, as a modified nucleoside, are critical determinants of its intracellular concentration and subsequent biochemical activity. The transport of nucleosides and their analogs across cellular membranes is predominantly mediated by specialized membrane transport proteins belonging to two major superfamilies: the Solute Carrier (SLC) 28 and 29 families, which encode the Concentrative Nucleoside Transporters (CNTs) and Equilibrative Nucleoside Transporters (ENTs), respectively.

While direct experimental studies specifically identifying the transporters for Uridine, 2'-deoxy-5-methoxy- are not extensively documented in publicly available research, its structural characteristics as a 5-substituted 2'-deoxyuridine analog allow for informed predictions regarding its likely transport mechanisms. The substrate specificities of the human nucleoside transporters (hNTs) have been broadly characterized, providing a basis for identifying potential candidates for the translocation of this compound.

Concentrative Nucleoside Transporters (CNTs)

The CNT family (SLC28) consists of three members (hCNT1, hCNT2, and hCNT3) that actively transport nucleosides into cells against a concentration gradient, driven by the sodium ion gradient. nih.govfrontiersin.orgnih.gov These transporters exhibit distinct substrate selectivities.

hCNT1 (SLC28A1): This transporter shows a preference for pyrimidine nucleosides. frontiersin.orgnih.gov Given that Uridine, 2'-deoxy-5-methoxy- is a derivative of the pyrimidine nucleoside deoxyuridine, hCNT1 is a strong candidate for its transport. Studies have shown that hCNT1 can transport other 5-substituted pyrimidine nucleoside analogs, such as 5-fluoro-5'-deoxyuridine and 5-azacytidine. nih.govnih.gov

hCNT2 (SLC28A2): In contrast to hCNT1, hCNT2 is selective for purine nucleosides, although it also transports uridine. nih.govnih.gov Its role in the transport of 2'-deoxy-5-methoxy-uridine is therefore considered less likely compared to hCNT1 and hCNT3.

hCNT3 (SLC28A3): This transporter has a broader substrate specificity, transporting both purine and pyrimidine nucleosides. nih.govfrontiersin.org Consequently, hCNT3 represents another probable transporter for Uridine, 2'-deoxy-5-methoxy-.

Equilibrative Nucleoside Transporters (ENTs)

The ENT family (SLC29) includes four members (hENT1, hENT2, hENT3, and hENT4) that facilitate the bidirectional transport of nucleosides down their concentration gradient. nih.govnih.gov

hENT1 (SLC29A1) and hENT2 (SLC29A2): These are the best-characterized ENTs and are known for their broad substrate selectivity, transporting most native purine and pyrimidine nucleosides. nih.govwikipedia.org They are major transporters for a wide range of nucleoside analog drugs used in antiviral and anticancer therapies. nih.govnih.gov Therefore, it is highly probable that Uridine, 2'-deoxy-5-methoxy- is a substrate for both hENT1 and hENT2. Modifications at the C5 position of the pyrimidine ring are generally well-tolerated by these transporters.

hENT3 (SLC29A3): This transporter is primarily located in intracellular membranes, such as lysosomes, and is also capable of transporting a broad range of nucleosides. wikipedia.org

hENT4 (SLC29A4): Also known as the plasma membrane monoamine transporter (PMAT), hENT4 is unique in its preference for adenosine and organic cations, and its transport activity is pH-dependent. nih.gov Its involvement in the transport of Uridine, 2'-deoxy-5-methoxy- is less certain compared to hENT1 and hENT2.

The identification of the precise transporters for Uridine, 2'-deoxy-5-methoxy- would require dedicated experimental validation using techniques such as uptake studies in cells selectively expressing individual transporter proteins or in Xenopus oocytes injected with the corresponding cRNA.

Below is an interactive data table summarizing the key characteristics of the likely candidate transporter proteins for Uridine, 2'-deoxy-5-methoxy-.

Transporter FamilyTransporterGene NameDriving ForceSubstrate SelectivityLikely Substrate for Uridine, 2'-deoxy-5-methoxy-?
Concentrative Nucleoside Transporters hCNT1SLC28A1Na+ GradientPyrimidine-selectiveHigh
hCNT2SLC28A2Na+ GradientPurine-selective (and Uridine)Low
hCNT3SLC28A3Na+ GradientBroad (Purines and Pyrimidines)High
Equilibrative Nucleoside Transporters hENT1SLC29A1Concentration GradientBroad (Purines and Pyrimidines)High
hENT2SLC29A2Concentration GradientBroad (Purines, Pyrimidines, and Nucleobases)High
hENT3SLC29A3Concentration GradientBroad (Purines and Pyrimidines)Moderate
hENT4SLC29A4pH GradientAdenosine, Organic CationsLow

Cellular and Molecular Biology Research Applications of Uridine, 2 Deoxy 5 Methoxy

Investigation of Deoxyribonucleotide Metabolism Pathways

The study of deoxyribonucleotide metabolism is crucial for understanding DNA synthesis and cell proliferation. Modified nucleosides like 5-MeO-dU are instrumental in elucidating these complex pathways. When introduced to cells, 5-MeO-dU can be metabolized by cellular enzymes, acting as a substrate and potentially influencing the normal metabolic flow.

For a nucleoside analog to be incorporated into DNA, it must first be phosphorylated to its triphosphate form by cellular kinases. The efficiency of this phosphorylation cascade for 5-MeO-dU provides insights into the substrate specificity of the enzymes involved in the nucleotide salvage pathway. Research has shown that the structural modification at the 5-position of the uracil (B121893) base can significantly affect the interaction of the nucleoside with these enzymes. ontosight.ai For instance, studies on similar 5-substituted deoxyuridine derivatives help in understanding the bulk tolerance of enzymes like deoxyribonucleoside kinase. nih.gov

By tracing the metabolic conversion of 5-MeO-dU, researchers can map its journey through the cell, identifying the key enzymes that process it and how its presence alters the endogenous pools of natural deoxyribonucleotides. This information is critical for designing nucleoside analogs with specific metabolic fates, such as those intended for therapeutic purposes. ontosight.ai

Use as a Probe for Nucleic Acid Synthesis and Repair Mechanisms

5-MeO-dU and its derivatives are valuable probes for investigating the intricacies of nucleic acid synthesis and repair. Once phosphorylated, 5-methoxy-2'-deoxyuridine triphosphate can be recognized by DNA polymerases and incorporated into newly synthesized DNA strands.

The ability of various DNA polymerases to accept this modified nucleotide as a substrate offers a window into the active site and fidelity of these enzymes. For example, studies have shown that thermophilic family B DNA polymerases can accept thymidine (B127349) analogues with modifications at the C5 position, while family A polymerases may not. nih.gov This differential incorporation can be exploited to label specific DNA molecules synthesized by particular polymerases.

Furthermore, the incorporation of a modified base like 5-MeO-dU into the DNA helix can create a recognizable lesion. This allows researchers to study the cellular machinery responsible for DNA repair. The cell's response to this "damage" can be monitored to understand the function and efficiency of various repair pathways, such as base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR). journalmeddbu.comnih.govnih.gov The presence of the modified base can trigger the recruitment of specific repair proteins, and by observing this process, scientists can dissect the complex steps of DNA damage recognition and resolution.

The stability of oligonucleotides containing modified nucleosides is also a key area of research. Studies on similar 5-substituted deoxyuridine derivatives have shown that such modifications can enhance the thermal stability of DNA duplexes and increase their resistance to nuclease degradation. nih.govacs.org This property is particularly useful in applications like antisense technology.

Analysis of Cellular Responses to Modified Nucleoside Incorporation

The incorporation of a non-standard nucleoside like 5-MeO-dU into the cellular genome can trigger a variety of cellular responses. These responses provide valuable information about the cell's surveillance mechanisms and its tolerance for DNA alterations.

One of the primary cellular responses to the presence of modified bases is the activation of DNA damage checkpoints. These signaling pathways can halt the cell cycle to allow time for repair or, if the damage is too extensive, trigger apoptosis (programmed cell death). By studying the activation of key checkpoint proteins and the ultimate fate of the cell, researchers can understand how cells cope with this form of genomic stress.

Moreover, the presence of 5-MeO-dU in DNA can have functional consequences. For example, it could affect the binding of transcription factors and other DNA-binding proteins, thereby altering gene expression patterns. Analyzing these changes in gene expression through techniques like microarray analysis or RNA sequencing can reveal the downstream effects of incorporating this modified nucleoside.

Research into the cytotoxicity of related 5-substituted deoxypyrimidine nucleosides has provided insights into how such modifications can affect cell viability. For instance, while some analogues show minimal toxicity, others can be potent inhibitors of cell growth. nih.govnih.gov

Tracking Nucleoside Uptake and Intracellular Fate in Research Models

A fundamental aspect of using modified nucleosides in research is the ability to track their uptake into cells and follow their subsequent intracellular journey. To be effective, a nucleoside analog must first be transported across the cell membrane. oup.com Various research models, from cultured cells to in vivo systems, are employed to study these processes.

The efficiency of cellular uptake can be quantified by exposing cells to labeled versions of 5-MeO-dU, for instance, by using radioisotopes or fluorescent tags. This allows researchers to measure the rate and extent of its accumulation inside the cell. Understanding the transport mechanisms involved, whether passive diffusion or active transport via specific nucleoside transporters, is crucial for interpreting experimental results.

Once inside the cell, the fate of 5-MeO-dU can be tracked through its metabolic transformations. By isolating and analyzing intracellular metabolites, scientists can determine the extent to which it is phosphorylated to its mono-, di-, and triphosphate forms. Furthermore, by isolating genomic DNA and using sensitive analytical techniques, the level of incorporation of 5-MeO-dU into the DNA can be precisely quantified. oup.com This data is vital for correlating the extent of DNA modification with the observed cellular responses.

Modified nucleosides like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a thymidine analog, are widely used to track DNA synthesis. nih.govnih.govresearchgate.netapexbt.com The alkyne group on EdU allows for a highly specific "click" chemistry reaction with a fluorescent azide, enabling sensitive detection of cells that have undergone DNA replication. nih.gov This approach provides a powerful tool for studying cell proliferation and can be adapted to track the fate of other modified nucleosides.

Spectroscopic and Structural Elucidation Studies of Uridine, 2 Deoxy 5 Methoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamic properties of molecules in solution. auremn.org.br

One-dimensional (1D) and two-dimensional (2D) NMR techniques have been employed to assign the proton (¹H) and carbon (¹³C) signals of Uridine (B1682114), 2'-deoxy-5-methoxy- and to determine its preferred conformation. Techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) provide information about through-bond and through-space proton-proton connectivities, respectively. nih.gov

In a related study on 5-(hydroxymethyl)-2'-deoxyuridine, NOESY and DQF COSY spectroscopy were used to assign nonexchangeable and exchangeable protons and to determine proton-proton distances and dihedral angle constraints. nih.gov The analysis of coupling constants, particularly the ³J(H1'-H2') coupling, is instrumental in determining the sugar pucker conformation, which describes the geometry of the furanose ring. researchgate.net For many deoxyribonucleosides, the sugar ring exists in a dynamic equilibrium between the C2'-endo (South) and C3'-endo (North) conformations. nih.govresearchgate.net The presence of a 5-methoxy group can influence this equilibrium.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Uridine, 2'-deoxy-5-methoxy-

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H1' 6.2 87.9
H2'α 2.3 40.8
H2'β 2.4 40.8
H3' 4.5 70.5
H4' 4.1 85.1
H5'α 3.8 61.2
H5'β 3.9 61.2
H6 7.9 139.0
OCH₃ 3.8 59.5
C2 150.5
C4 162.1
C5 110.2

Note: These are predicted values and may vary based on experimental conditions.

The conformation of nucleosides can be significantly influenced by the solvent environment. cas.czresearchgate.net Changes in solvent polarity and hydrogen bonding capacity can alter the equilibrium between different conformers. cas.czresearchgate.net For instance, in non-polar solvents, intramolecular hydrogen bonds may be more prevalent, stabilizing a particular conformation. researchgate.net In contrast, polar protic solvents can form intermolecular hydrogen bonds with the solute, potentially disrupting intramolecular interactions and favoring a different conformation. pitt.edu

The chemical shifts of protons, particularly those involved in hydrogen bonding (like the hydroxyl and imino protons), are sensitive to the solvent. pitt.educhemrevise.org Studies on similar nucleosides have shown that the chemical shift of the HDO signal in D₂O is temperature-dependent but relatively independent of the solute concentration and pH. pitt.edu The use of different deuterated solvents such as CDCl₃, DMSO-d₆, and D₂O in NMR studies allows for the investigation of these solvent-induced conformational changes. chemrevise.orgnih.gov For example, a study on glycerol (B35011) showed that its backbone rotational isomerism is dramatically altered when the solvent is changed from D₂O to organic solvents like DMSO-d₆. nih.gov

Mass Spectrometry for Identification and Metabolite Analysis in Biochemical Research

Mass spectrometry (MS) is a key analytical technique for the identification and quantification of molecules, including modified nucleosides like Uridine, 2'-deoxy-5-methoxy-. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nist.govlibretexts.org This precision allows for the unambiguous determination of the elemental composition of a molecule, distinguishing it from other compounds with the same nominal mass. libretexts.org Techniques like electrospray ionization (ESI) are commonly coupled with HRMS to analyze polar molecules like nucleosides. core.ac.uk HRMS is crucial for identifying Uridine, 2'-deoxy-5-methoxy- in complex biological matrices and for characterizing its metabolites. A study on human fecal material utilized high-resolution mass spectrometry for the analysis of various compounds, including 2'-Deoxyuridine (B118206). nist.gov

Tandem mass spectrometry (MS/MS) is used to determine the structure of ions by fragmenting them in the gas phase and analyzing the resulting fragment ions. nih.govscispace.com In a typical MS/MS experiment, a precursor ion corresponding to the molecule of interest is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. nih.govuni-saarland.de The fragmentation pattern provides valuable structural information. libretexts.orguni-saarland.de

For nucleosides, characteristic fragmentation pathways include the loss of the sugar moiety to produce a protonated or radical cation of the nucleobase, and cleavages within the sugar ring. nih.gov The fragmentation of oligodeoxyribonucleotides is often initiated by the loss of a nucleobase. nih.gov In contrast, the fragmentation of oligoribonucleotides, which have a 2'-hydroxyl group, shows different patterns. nih.gov Studies on modified oligonucleotides, including those with 2'-O-methyl modifications, have shown that the fragmentation patterns can be significantly altered by these modifications. core.ac.uk The analysis of the fragmentation pathways of Uridine, 2'-deoxy-5-methoxy- would reveal how the 5-methoxy group influences its gas-phase dissociation, providing insights into its structure and stability.

Table 2: Predicted Fragmentation Ions for Uridine, 2'-deoxy-5-methoxy- in Positive Ion Mode

Fragment Description Predicted m/z
[M+H]⁺ 259.09
[M+Na]⁺ 281.07
[M+K]⁺ 297.05
[Base+H]⁺ (5-methoxyuracil) 143.04
[Sugar]⁺ (deoxyribose) 117.06

Note: These are predicted values and the observed fragments may vary depending on the ionization method and collision energy.

X-ray Crystallography of Uridine, 2'-deoxy-5-methoxy- and its Complexes with Macromolecules

X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of a molecule in its crystalline state. thepharmajournal.comebi.ac.uk It provides precise information about bond lengths, bond angles, and torsion angles, offering a static picture of the molecule's conformation. thepharmajournal.com

The crystal structure of a molecule like Uridine, 2'-deoxy-5-methoxy- would reveal the preferred conformation of the glycosidic bond (the bond connecting the nucleobase to the sugar), the pucker of the deoxyribose ring, and the orientation of the 5-methoxy group. nih.gov This information is crucial for understanding how this modified nucleoside interacts with other molecules.

Crystal Structure Determination of Free Compound

The precise three-dimensional arrangement of atoms in the solid state of 5-methoxymethyl-2'-deoxyuridine (B1208862) has been determined through single-crystal X-ray diffraction analysis. These studies reveal detailed information about bond lengths, bond angles, and the conformational preferences of the molecule in its crystalline form.

While the primary crystallographic data for the free compound is found in specialized literature, related studies provide valuable comparative information. For instance, the crystal structure of the closely related antiviral agent 5-methoxymethyl-2'-deoxycytidine (MMdCyd) has been solved and explicitly compared to that of MMdUrd. cdnsciencepub.com In the solid state, nucleosides adopt specific conformations regarding the sugar pucker, the orientation of the glycosidic bond, and the conformation of the exocyclic C4'-C5' bond.

In a comparative analysis, the glycosyl torsion angle (χ), which defines the orientation of the base relative to the sugar, was reported for MMdUrd. cdnsciencepub.com This parameter is crucial for determining whether the nucleoside adopts a syn or anti conformation. The deoxyribose moiety typically exists in one of two major puckering conformations, either C2'-endo or C3'-endo. The conformation of the exocyclic 5'-hydroxymethyl group is also a key structural feature.

Table 1: Comparative Crystallographic and Conformational Data

CompoundParameterValueReference
Uridine, 2'-deoxy-5-methoxy- (MMdUrd)Glycosyl Torsion Angle (χ)233.3° (anti) cdnsciencepub.com
5-methoxymethyl-2'-deoxycytidine (MMdCyd) - Molecule ASpace GroupP2₁ cdnsciencepub.com
Sugar PuckerC3'-exo (³E) cdnsciencepub.com
Glycosyl Torsion Angle (χ)213.7° (anti) cdnsciencepub.com
Exocyclic C4'-C5' Conformation (γ)gauche⁺ (g⁺) cdnsciencepub.com
Methoxy (B1213986) Group OrientationOpposite side of pyrimidine (B1678525) plane as O4' cdnsciencepub.com
5-methoxymethyl-2'-deoxycytidine (MMdCyd) - Molecule BSugar PuckerC2'-endo (²E) cdnsciencepub.com
Glycosyl Torsion Angle (χ)222.2° (anti) cdnsciencepub.com
Exocyclic C4'-C5' Conformation (γ)gauche⁺ (g⁺) cdnsciencepub.com
Methoxy Group OrientationSame side of pyrimidine plane as O4' cdnsciencepub.com

This table presents crystallographic data for the related compound 5-methoxymethyl-2'-deoxycytidine, with a comparative value for Uridine, 2'-deoxy-5-methoxy- to provide structural context.

Co-crystallization with Enzymes and Nucleic Acids

The biological function of nucleoside analogs is intrinsically linked to their ability to interact with target enzymes or to be incorporated into nucleic acids. Co-crystallization studies, where the compound is crystallized with its biological target, provide an atomic-level snapshot of these interactions.

5-substituted-2'-deoxyuridines are well-known for their interaction with thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP). ebi.ac.ukproteopedia.org TS catalyzes the methylation of 2'-deoxyuridine-5'-monophosphate (dUMP) to dTMP. proteopedia.orgnih.gov Inhibitors of this enzyme are important targets for cancer chemotherapy. proteopedia.org While numerous studies have investigated the interaction of various dUMP analogs with TS, specific co-crystal structures of Uridine, 2'-deoxy-5-methoxy- with thymidylate synthase were not found in the surveyed literature. However, structural studies of TS with other ligands reveal key features of the active site and the binding mode of substrates and inhibitors. rcsb.org For example, the crystal structure of KSHV thymidylate synthase has been solved in complex with dUMP, showing the orientation of the substrate in the active site. rcsb.org

Furthermore, the incorporation of modified nucleosides into DNA or RNA can alter their structural and functional properties. The introduction of a 2'-methoxy group, for instance, has been shown to enhance the thermal stability of nucleic acid duplexes. ugr.es Crystal structures of L-DNA and L-RNA duplexes containing 2'-deoxy-2'-methoxy-L-uridine have been determined, revealing that the modification does not prevent the formation of standard Watson-Crick base pairing and results in a structure very similar to native nucleic acids. researchgate.net

Circular Dichroism (CD) Spectroscopy for Solution-State Conformation Studies

Circular dichroism (CD) spectroscopy is a powerful technique for investigating the solution-state conformation of chiral molecules like nucleosides and their derivatives. The technique measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the molecule's three-dimensional structure.

For nucleosides, CD spectroscopy provides valuable information on the glycosidic bond conformation (syn vs. anti) and the puckering of the furanose ring. biomedres.us The observed CD signals, known as Cotton effects, are characteristic of the electronic transitions of the nucleobase chromophore, which are perturbed by the chiral sugar moiety. The sign and magnitude of these Cotton effects are directly related to the preferred conformation in solution.

UV-Vis Spectroscopy for Quantitative Analysis and pKa Determination

UV-Vis spectroscopy is a fundamental analytical technique used for both the quantitative analysis and the determination of physicochemical properties of nucleosides, such as their acid dissociation constants (pKa).

The pyrimidine ring of Uridine, 2'-deoxy-5-methoxy- acts as a chromophore, absorbing light in the ultraviolet region. The wavelength of maximum absorbance (λmax) is characteristic of the nucleobase and can be influenced by the substituent at the C5 position and the solvent environment. This property allows for the quantification of the compound in solution using the Beer-Lambert law. The typical λmax for 2'-deoxyuridine is around 264 nm. caymanchem.com

Table 2: Representative UV-Vis Absorption Maxima (λmax) of 5-Substituted 2'-Deoxyuridines

CompoundSubstituent (C5)λmax (nm)SolventReference
2'-Deoxyuridine-H264Not Specified caymanchem.com
5-Fluoro-2'-deoxyuridine-F268Methanol (B129727) researchgate.net
5-Chloro-2'-deoxyuridine-Cl274Methanol researchgate.net
5-Bromo-2'-deoxyuridine-Br277Methanol researchgate.net
5-Iodo-2'-deoxyuridine-I284Methanol researchgate.net

This table shows the effect of different substituents at the C5 position on the UV absorption maximum of 2'-deoxyuridine, providing context for the expected λmax of the 5-methoxy derivative.

Furthermore, UV-Vis spectroscopy is a common method for determining the pKa values of ionizable groups in a molecule. nih.govresearchgate.net For uridine and its analogs, the N3 proton of the pyrimidine ring is acidic and can deprotonate at basic pH. This ionization event alters the electronic structure of the chromophore, leading to a shift in the UV-Vis spectrum. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated. The inflection point of this sigmoid curve corresponds to the pKa of the ionizable proton. tripod.com This method allows for the rapid and accurate determination of pKa values, which is crucial for understanding the behavior of the molecule under physiological conditions. nih.gov

Computational and Theoretical Investigations of Uridine, 2 Deoxy 5 Methoxy

In Silico Prediction of Metabolic Transformations and Enzyme Substrate Activity

Computational and theoretical investigations play a pivotal role in modern drug discovery and development by providing predictive insights into the metabolic fate and biological interactions of novel compounds. For Uridine (B1682114), 2'-deoxy-5-methoxy-, in silico approaches are instrumental in forecasting its metabolic transformations and evaluating its potential as a substrate for various enzymes. These predictive studies utilize sophisticated algorithms and molecular modeling techniques to simulate the compound's behavior within a biological system, thereby guiding further experimental research.

Complementing metabolism prediction, molecular docking is a computational technique that forecasts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.govnih.gov This method is used to predict the binding affinity and interaction patterns between Uridine, 2'-deoxy-5-methoxy- and various metabolic enzymes. nih.gov By simulating the docking of the compound into the active sites of enzymes like cytochrome P450s or aldehyde oxidases, researchers can estimate its potential to act as a substrate. mdpi.com The results of these simulations, often expressed as binding energy scores, provide a quantitative measure of the interaction strength, helping to prioritize which enzyme-substrate relationships warrant experimental validation. nih.gov

The following interactive data tables conceptualize the type of information that would be generated from such in silico studies on Uridine, 2'-deoxy-5-methoxy-.

Table 1: Predicted Metabolic Transformations of Uridine, 2'-deoxy-5-methoxy-

This table outlines the potential metabolic reactions that Uridine, 2'-deoxy-5-methoxy- may undergo, as predicted by computational models. The likelihood of each transformation is typically scored based on the reactivity of different sites on the molecule.

Predicted TransformationMetabolic ReactionPredicted Site of MetabolismLikelihood Score
Metabolite 1 O-Demethylation5-methoxy groupHigh
Metabolite 2 HydroxylationDeoxyribose sugar moietyMedium
Metabolite 3 Glucuronidation5'-hydroxyl groupMedium
Metabolite 4 OxidationC6 of the uracil (B121893) ringLow

Table 2: Predicted Enzyme Substrate Activity for Uridine, 2'-deoxy-5-methoxy-

This table presents hypothetical results from molecular docking studies, indicating the predicted binding affinity of Uridine, 2'-deoxy-5-methoxy- with various metabolic enzymes. A lower binding energy generally suggests a more favorable interaction.

Enzyme FamilySpecific EnzymePredicted Binding Energy (kcal/mol)Predicted Interaction Type
Cytochrome P450 CYP2D6-7.8Substrate
Cytochrome P450 CYP3A4-6.5Substrate
Uridine Phosphorylase UP1-8.2Substrate
Thymidine (B127349) Kinase TK1-5.1Weak Inhibitor
Aldehyde Oxidase AOX1-4.9Poor Substrate

These computational predictions serve as a foundational step in the comprehensive evaluation of a novel compound like Uridine, 2'-deoxy-5-methoxy-. They provide a theoretical framework that can be systematically tested and validated through in vitro and in vivo experimental studies, ultimately contributing to a deeper understanding of its pharmacological properties.

Future Research Directions and Unresolved Questions in Uridine, 2 Deoxy 5 Methoxy Research

Development of Advanced Synthetic Routes for Analogues and Derivatives

The creation of novel analogues and derivatives of 5-Methoxy-2'-deoxyuridine is fundamental to exploring its structure-activity relationships and expanding its potential applications. Future research will likely concentrate on developing more efficient, stereoselective, and scalable synthetic methodologies.

Key areas of focus will include:

Stereoselective Synthesis : Developing synthetic routes that yield specific stereoisomers of 5-Methoxy-2'-deoxyuridine analogues is crucial, as different stereoconfigurations can exhibit varied biological activities. For instance, novel 4'-modified 2'-deoxy-2'-fluorouridine analogues have been designed with specific stereochemistry to enhance nuclease resistance and potency. nih.gov

Multi-Enzymatic Cascades : The use of multi-enzyme cascades presents a promising avenue for the synthesis of modified nucleosides. researchgate.net This approach can offer high efficiency and specificity, reducing the need for complex protection and deprotection steps often required in traditional organic synthesis.

Post-Synthetic Modification : Further exploration of post-synthetic modification of DNA containing analogues of 2'-deoxyuridine (B118206) can expand the diversity of accessible derivatives. nih.gov This could involve reactions like ester-amide exchange to introduce new functional moieties.

Future synthetic strategies may also draw inspiration from the synthesis of other modified nucleosides, such as the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and 5-ethynyl-2'-deoxyuridine (B1671113). nih.gov

Exploration of Novel Biochemical Pathways Involving Methoxy-Modified Nucleosides

A significant gap in the current understanding of 5-Methoxy-2'-deoxyuridine lies in the comprehensive mapping of its biochemical pathways and metabolic fate. Future research is expected to focus on elucidating how the 5-methoxy modification influences the interaction of the nucleoside with various cellular enzymes and pathways.

Unresolved questions to be addressed include:

Enzymatic Processing : How is 5-Methoxy-2'-deoxyuridine phosphorylated to its corresponding mono-, di-, and triphosphates within the cell? Identifying the specific kinases responsible for these transformations is a critical first step.

Incorporation into Nucleic Acids : To what extent is 5-Methoxy-2'-deoxyuridine triphosphate incorporated into DNA by various DNA polymerases? Understanding the substrate specificity of different polymerases for this modified nucleotide is essential.

Metabolic Stability : What are the primary metabolic breakdown products of 5-Methoxy-2'-deoxyuridine, and which enzymes are involved in its catabolism? Modified nucleosides often cannot be recycled by salvage pathways and are excreted, a property that has been explored for biomarker discovery. mdpi.com

Investigating these pathways will provide crucial insights into the compound's mechanism of action and potential off-target effects.

Integration with High-Throughput Screening Methodologies for Mechanistic Elucidation

High-throughput screening (HTS) offers a powerful platform for systematically exploring the biological activities of 5-Methoxy-2'-deoxyuridine and its derivatives. chemdiv.combmglabtech.comnih.gov Integrating this compound into HTS campaigns can accelerate the identification of its molecular targets and elucidate its mechanism of action.

Future HTS-based research could involve:

Target Identification : Screening large libraries of proteins to identify those that bind to 5-Methoxy-2'-deoxyuridine or its phosphorylated forms. This can help to uncover novel cellular targets.

Phenotypic Screening : Utilizing cell-based assays to screen for phenotypic changes induced by 5-Methoxy-2'-deoxyuridine in various cell lines, including cancer cells and virally infected cells.

Synergistic Effects : Employing HTS to identify compounds that exhibit synergistic or antagonistic effects when combined with 5-Methoxy-2'-deoxyuridine, potentially leading to new combination therapies.

The development of robust and miniaturized assays will be critical for the successful application of HTS in this context. bmglabtech.com

Application in Chemical Biology as a Research Tool for Nucleic Acid Probing

Modified nucleosides are invaluable tools in chemical biology for probing the structure, function, and dynamics of nucleic acids. 5-Methoxy-2'-deoxyuridine has the potential to be developed into a sophisticated probe for studying various aspects of DNA biology.

Potential applications in this area include:

Probing DNA-Protein Interactions : Incorporating 5-Methoxy-2'-deoxyuridine into specific DNA sequences to study how the 5-methoxy group affects the binding of proteins such as transcription factors and DNA repair enzymes.

Monitoring DNA Synthesis : While 5-ethynyl-2'-deoxyuridine (EdU) is widely used for monitoring DNA synthesis, 5-Methoxy-2'-deoxyuridine could be explored as an alternative or complementary probe, potentially with different incorporation kinetics or downstream detection possibilities. jenabioscience.comnih.govjenabioscience.com

Development of Therapeutic Oligonucleotides : The introduction of modifications like the 5-methoxy group can enhance the properties of antisense oligonucleotides, such as nuclease resistance and binding affinity. nih.gov

Future research will likely focus on developing methodologies to site-specifically incorporate 5-Methoxy-2'-deoxyuridine into oligonucleotides and on characterizing the impact of this modification on nucleic acid properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2'-deoxy-5-methoxyuridine and its derivatives?

  • Methodological Answer : The synthesis typically involves selective functionalization of the uridine scaffold. For example, 5'-OH acylation can be achieved under dry pyridine (Py) at low temperatures to favor regioselectivity (e.g., 5'-OH > 2'-OH or 3'-OH positions). Bromobenzoylation at the 5'-position has been reported using 4-bromobenzoyl chloride, followed by purification via column chromatography . Modifications at the 5-methoxy group may require protecting strategies for other hydroxyl groups to prevent side reactions.

Q. Which analytical techniques are most reliable for characterizing 2'-deoxy-5-methoxyuridine derivatives?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy (¹H, ¹³C, DEPT) to confirm regioselectivity and substitution patterns.
  • High-Performance Liquid Chromatography (HPLC) for purity assessment (e.g., ≥98% purity as per validated protocols) .
  • Mass Spectrometry (MS) to verify molecular weights and fragmentation patterns.
  • X-ray Crystallography for resolving ambiguous stereochemistry in crystalline derivatives.

Q. What safety precautions are critical when handling 2'-deoxy-5-methoxyuridine in laboratory settings?

  • Methodological Answer : Due to potential mutagenicity (GHS Category 1B) and reproductive toxicity (GHS Category 2), researchers must:

  • Use fume hoods and personal protective equipment (PPE) (gloves, lab coats, goggles).
  • Avoid inhalation or skin contact; employ respiratory filters for prolonged exposure .
  • Store compounds in airtight containers at recommended temperatures (e.g., below -20°C for unstable derivatives) .

Advanced Research Questions

Q. How do steric and electronic factors influence regioselectivity in the acylation of 2'-deoxyuridine derivatives?

  • Methodological Answer : Regioselectivity is governed by:

  • Steric hindrance : Bulkier acylating agents favor less hindered positions (e.g., 5'-OH over 3'-OH).
  • Solvent polarity : Polar aprotic solvents (e.g., dry Py) stabilize transition states in nucleophilic acyl substitutions.
  • Temperature control : Lower temperatures reduce kinetic competition between hydroxyl groups, as observed in selective 5'-O-(4-bromobenzoyl)uridine synthesis .

Q. How can researchers resolve contradictions in solubility data for 2'-deoxy-5-methoxyuridine analogs?

  • Methodological Answer : Discrepancies may arise from:

  • Purity variations : Validate via HPLC and recrystallization.
  • Polymorphism : Characterize crystalline forms using differential scanning calorimetry (DSC).
  • Solvent systems : Refer to databases like the Handbook of Aqueous Solubility Data for standardized conditions (e.g., aqueous buffers vs. organic solvents) .

Q. What strategies optimize the stability of 2'-deoxy-5-methoxyuridine under physiological conditions?

  • Methodological Answer : Stability studies should assess:

  • pH sensitivity : Use phosphate-buffered saline (PBS) to mimic physiological pH (7.4).
  • Thermal degradation : Perform accelerated stability testing at 40°C/75% RH for 6 months.
  • Enzymatic hydrolysis : Incubate with nucleases (e.g., DNase I) to evaluate resistance .

Q. How do structural modifications (e.g., 5-methoxy vs. 5-iodo groups) impact biological activity in nucleotide analogs?

  • Methodological Answer : Compare via:

  • Enzyme inhibition assays : Test against thymidine kinase or DNA polymerases.
  • Cellular uptake studies : Use radiolabeled analogs (e.g., ³H or ¹⁴C) to quantify intracellular penetration.
  • Molecular docking : Model interactions with target proteins (e.g., viral polymerases) to rationalize activity differences .

Q. What experimental designs are optimal for studying the metabolic pathways of 2'-deoxy-5-methoxyuridine in vitro?

  • Methodological Answer :

  • Isotope tracing : Use ¹³C- or ¹⁵N-labeled compounds to track incorporation into DNA/RNA.
  • LC-MS/MS metabolomics : Profile metabolites in cell lysates after timed exposures.
  • Knockout cell lines : Utilize CRISPR-edited cells lacking specific nucleoside transporters to elucidate uptake mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.